3-(4-Bromobenzoyl)propionic acid
Overview
Description
Synthesis Analysis
3-(4-Bromobenzoyl)propionic acid is synthesized using bromobenzene and succinic anhydride in a process involving acylation and Friedel-Crafts reactions. The synthesis pathway includes the formation of ketones and keto acids (Seed, Sonpatki, & Herbert, 2003).
Molecular Structure Analysis
Structural analysis of derivatives and similar compounds shows complex interactions like hydrogen bonding, which is crucial for understanding the molecular behavior of 3-(4-Bromobenzoyl)propionic acid. The crystal structures of related compounds often involve intricate hydrogen bond networks and intermolecular interactions (Varughese & Pedireddi, 2006).
Chemical Reactions and Properties
3-(4-Bromobenzoyl)propionic acid undergoes various chemical reactions, including bromocyclization, forming complex structures such as 3-(bromomethylene)isobenzofuran-1(3H)-ones. These reactions highlight its reactivity and potential for creating diverse chemical structures (Zheng et al., 2019).
Physical Properties Analysis
The physical properties of 3-(4-Bromobenzoyl)propionic acid and its derivatives can be inferred from related compounds. The crystal structure and molecular geometry of such compounds provide insights into their physical characteristics, including melting points and solubility (Smith & Lynch, 2013).
Chemical Properties Analysis
The chemical properties of 3-(4-Bromobenzoyl)propionic acid are closely linked to its molecular structure. The presence of functional groups like bromine and carboxylic acid influences its reactivity and interaction with other compounds. Studies on similar brominated compounds provide valuable insights into the chemical behavior of 3-(4-Bromobenzoyl)propionic acid (Cavill, 1945).
Scientific Research Applications
Synthesis and Chemical Properties
- 3-(4-Bromobenzoyl)propanoic acid has been utilized in various synthesis reactions, particularly in organic chemistry. It's known for its involvement in acylation (including formylation and Friedel-Crafts reactions), as well as being a key component in the production of keto acids. This compound has been extensively studied for its chemical properties and reactions, contributing significantly to the understanding of bromine compounds and keto acids in organic syntheses (Seed, Sonpatki, & Herbert, 2003).
Biological Properties and Pharmacological Potential
- 3-(4-Bromobenzoyl)propionic acid is a precursor in the synthesis of various bioactive compounds. It has been used to create novel derivatives with potential anti-inflammatory, analgesic, and antibacterial properties. Research indicates that converting the carboxylic group of 3-(4-Bromobenzoyl)propionic acid into novel nuclei like 1,3,4-oxadiazole can result in compounds with enhanced pharmacological activities, including reduced ulcerogenic action (Husain & Ajmal, 2009).
Application in Polymer Chemistry
- In the field of polymer chemistry, derivatives of 3-(4-Bromobenzoyl)propionic acid have been studied for their potential applications. Research has explored the synthesis and characterization of various polyesters derived from this acid, revealing insights into their thermal properties, crystallinity, and potential for use in specialized materials (Nagata, 2000).
Derivatives in Heterocyclic Chemistry
- The compound has been instrumental in the synthesis of heterocyclic compounds. Studies have shown that it can be used as a starting material for creating a variety of heterocyclic structures, highlighting its versatility and importance in medicinal chemistry and drug development (Soliman, Bakeer, & Attia La., 2010).
Safety And Hazards
properties
IUPAC Name |
4-(4-bromophenyl)-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZODFRCZNTXLDDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCC(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212815 | |
Record name | 3-(4-Bromobenzoyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromobenzoyl)propionic acid | |
CAS RN |
6340-79-0 | |
Record name | 4-Bromo-γ-oxobenzenebutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6340-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Bromobenzoyl)propionic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006340790 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6340-79-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-(4-Bromobenzoyl)propionic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70212815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(4-bromobenzoyl)propionic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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